3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide
Overview
Description
AZD-6370 is a glucokinase activator potentially for the treatment of type 2 diabetes. AZD6370 decreases fasting and postprandial glucose in type 2 diabetes mellitus patients with effects influenced by dosing regimen and food. AZD6370 and AZD1656 do not affect the central counterregulatory response to hypoglycemia in healthy males.
Scientific Research Applications
Cardiac Electrophysiological Activity
Research has identified compounds structurally similar to 3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide, which exhibit potent cardiac electrophysiological activity. These compounds are comparable to known class III agents in their in vitro and in vivo efficacy in models of reentrant arrhythmias, suggesting potential therapeutic applications in cardiac disorders (Morgan et al., 1990).
Imaging in Cancer Research
In cancer research, derivatives of similar compounds have been synthesized for use in positron emission tomography (PET) imaging. These agents target specific mutations in cancers, such as the B-Raf(V600E) mutation, indicating their potential in diagnostic imaging and cancer treatment (Wang et al., 2013).
Antibacterial and Antifungal Applications
Compounds with structural similarities have shown promising antibacterial and antifungal activities. These include derivatives synthesized for their efficacy against various bacterial and fungal strains, highlighting their potential as antimicrobials (Patel & Dhameliya, 2010).
Glucokinase Activation for Diabetes Treatment
In the field of diabetes treatment, related compounds have been developed as glucokinase activators. These activators show significant potential in lowering blood glucose levels and improving glucose tolerance, suggesting their application in the management of type 2 diabetes (Park et al., 2014).
Synthesis of Novel Heterocyclic Compounds
Several studies have focused on the synthesis of novel heterocyclic compounds using structural analogs. These compounds are significant in pharmaceutical research, offering potential applications in the development of new therapeutic agents (Fadda et al., 2012).
properties
CAS RN |
752239-85-3 |
---|---|
Product Name |
3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide |
Molecular Formula |
C21H23N3O6S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)-5-(4-methylsulfonylphenoxy)benzamide |
InChI |
InChI=1S/C21H23N3O6S/c1-14(13-25)29-17-10-15(21(26)22-20-8-9-24(2)23-20)11-18(12-17)30-16-4-6-19(7-5-16)31(3,27)28/h4-12,14,25H,13H2,1-3H3,(H,22,23,26)/t14-/m0/s1 |
InChI Key |
RIIDAVMUCMIWKP-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C |
SMILES |
CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C |
Canonical SMILES |
CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZD-6370; AZD 6370; AZD6370. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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